

Structural Elucidation of Morin Hydrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Morin

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Morin hydrate, a naturally occurring flavonoid, has garnered significant interest in the scientific community for its diverse pharmacological activities. Understanding its precise three-dimensional structure is paramount for elucidating its mechanism of action and for guiding rational drug design and development. This technical guide provides a comprehensive overview of the structural analysis of **morin** hydrate, detailing its physicochemical properties, spectroscopic signature, and crystallographic architecture.

Physicochemical Properties

Morin hydrate is the dihydrate form of **morin** (2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one). Its fundamental physicochemical characteristics are summarized in the table below, providing a foundational dataset for researchers.

Property	Value	Reference
IUPAC Name	2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate	[1]
Molecular Formula	C ₁₅ H ₁₄ O ₉	[1]
Molecular Weight	338.27 g/mol	[1]
Appearance	Light yellow to brown powder/crystal	[2]
Melting Point	299-300 °C (decomposes)	[3]
Solubility	Soluble in methanol and alkaline aqueous solutions; slightly soluble in water, ether, and acetic acid.	[3]

Crystallographic Analysis

The definitive three-dimensional structure of **morin** hydrate has been determined by single-crystal X-ray diffraction, confirming the presence of two water molecules per **morin** molecule. These water molecules are integral to the crystal lattice, participating in a network of intermolecular hydrogen bonds that stabilize the overall structure.[4] The three rings of the **morin** molecule are nearly coplanar, a conformation that facilitates the delocalization of electrons and is believed to contribute to its potent antioxidant properties.[4]

A detailed crystallographic information file (CIF) containing unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles is essential for a complete structural understanding. While the dihydrate structure is confirmed, a publicly accessible CIF file for **morin** dihydrate has not been identified in the current literature search.

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the molecular structure and bonding of **morin** hydrate. The following sections detail the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of **morin** hydrate. The chemical shifts are influenced by the electronic environment of each nucleus, providing a detailed map of the molecule's structure.

^1H NMR Spectral Data (DMSO- d_6)

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-6	6.20	d	2.1
H-8	6.40	d	2.1
H-3'	6.42	d	2.3
H-5'	6.45	dd	8.5, 2.3
H-6'	7.95	d	8.5
5-OH	12.45	s	
3-OH, 7-OH, 2'-OH, 4'-OH	9.2-9.7	br s	

Note: The broad signal between 9.2 and 9.7 ppm corresponds to the exchangeable phenolic protons.

^{13}C NMR Spectral Data (DMSO- d_6)

Carbon	Chemical Shift (ppm)
C-2	147.1
C-3	135.9
C-4	176.0
C-4a	103.1
C-5	161.0
C-6	98.1
C-7	164.2
C-8	93.4
C-8a	156.2
C-1'	112.9
C-2'	157.9
C-3'	102.3
C-4'	159.8
C-5'	108.0
C-6'	130.8

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the vibrational modes of the functional groups present in **morin** hydrate, offering a molecular fingerprint.

Wavenumber (cm ⁻¹)	Assignment
3529, 3446	O-H stretching (phenolic and water)
1658	C=O stretching (γ -pyrone)
1614, 1596	C=C stretching (aromatic rings)
1373, 1307, 1172	C-OH bending/stretching

Experimental Protocols

The following sections outline generalized experimental procedures for the structural analysis of **morin** hydrate. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Single-Crystal X-ray Diffraction

- **Crystal Growth:** Single crystals of **morin** hydrate suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of **morin** in a suitable solvent system (e.g., methanol/water). High-quality crystals should be clear, well-formed, and free of defects.[\[5\]](#)
- **Crystal Mounting:** A selected crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.[\[5\]](#)
- **Data Collection:** The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.[\[6\]](#)[\[7\]](#)
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[\[7\]](#)

NMR Spectroscopy

- **Sample Preparation:** A small amount of **morin** hydrate (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added

as an internal standard for chemical shift referencing.[8]

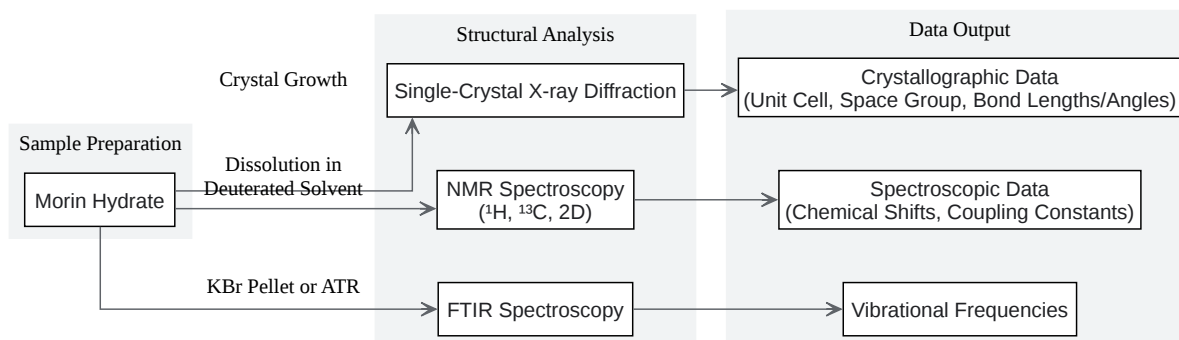
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer. For ^1H NMR, standard parameters are used to obtain a one-dimensional spectrum. For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.[9][10]
- **Data Processing and Analysis:** The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The spectra are then phased, baseline corrected, and the chemical shifts of the signals are referenced to TMS. Integration of the ^1H NMR signals provides information on the relative number of protons.

FTIR Spectroscopy

- **Sample Preparation:** A small amount of powdered **morin** hydrate is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powder is placed directly on the ATR crystal.[11]
- **Data Acquisition:** The FTIR spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.[12]
- **Data Analysis:** The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm^{-1}). The characteristic absorption bands are identified and assigned to the corresponding functional group vibrations.[13]

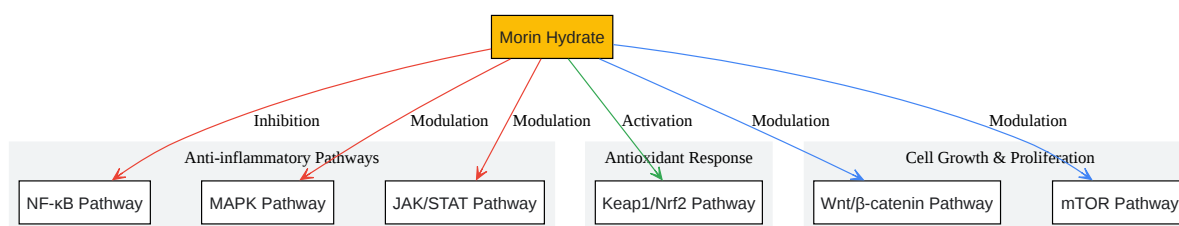
Signaling Pathways and Experimental Workflows

Morin hydrate has been shown to modulate several key signaling pathways, which are central to its pharmacological effects. The visualization of these pathways and the experimental workflows for structural analysis can aid in understanding its complex biological and chemical profile.



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General experimental workflow for the structural analysis of **morin** hydrate.



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